Tributyl(cyclopentyloxy)stannane
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Overview
Description
Tributyl(cyclopentyloxy)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and one cyclopentyloxy group. Organotin compounds, including this compound, are known for their applications in organic synthesis, particularly in radical reactions due to their ability to donate hydrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(cyclopentyloxy)stannane can be synthesized through the reaction of tributyltin hydride with cyclopentanol under specific conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tributyl(cyclopentyloxy)stannane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in radical reactions, converting organic halides to hydrocarbons.
Substitution: It can participate in substitution reactions where the cyclopentyloxy group is replaced by other functional groups.
Dehalogenation: It is used in the dehalogenation of organic compounds, removing halogen atoms and replacing them with hydrogen.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include azobisisobutyronitrile (AIBN) as a radical initiator, and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). Reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, in reduction reactions, the primary products are hydrocarbons, while in substitution reactions, the products are the substituted organotin compounds.
Scientific Research Applications
Tributyl(cyclopentyloxy)stannane has several scientific research applications, including:
Organic Synthesis: It is widely used as a reagent in organic synthesis for radical reactions, such as the reduction of organic halides and the dehalogenation of compounds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of organotin-based materials with unique properties, such as polymers and coatings.
Environmental Chemistry: It is studied for its potential use in the degradation of environmental pollutants through radical reactions.
Mechanism of Action
The mechanism of action of tributyl(cyclopentyloxy)stannane involves the generation of stannyl radicals through the homolytic cleavage of the tin-hydrogen bond. These radicals can then participate in various radical reactions, such as hydrogen atom transfer and radical addition. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Similar in structure but lacks the cyclopentyloxy group. It is widely used in radical reactions.
Tributylgermane: Contains a germanium atom instead of tin and is used as an alternative in radical reactions.
Tris(trimethylsilyl)silane: Contains silicon instead of tin and is used in radical reactions with lower toxicity.
Uniqueness
Tributyl(cyclopentyloxy)stannane is unique due to the presence of the cyclopentyloxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in specific synthetic applications where other organotin compounds may not be as effective.
Properties
CAS No. |
61612-50-8 |
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Molecular Formula |
C17H36OSn |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
tributyl(cyclopentyloxy)stannane |
InChI |
InChI=1S/C5H9O.3C4H9.Sn/c6-5-3-1-2-4-5;3*1-3-4-2;/h5H,1-4H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI Key |
NHSADIYPGXGYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC1CCCC1 |
Origin of Product |
United States |
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